REACTION_CXSMILES
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C[Si]([N-][Si](C)(C)C)(C)C.[Na+].[Cl:11][C:12]1[CH:13]=[C:14]([CH2:18][C:19]([OH:21])=O)[CH:15]=[CH:16][CH:17]=1.[Cl:22][C:23]1[CH:32]=[CH:31][C:26](C(OC)=O)=[CH:25][CH:24]=1>O1CCCC1>[Cl:11][C:12]1[CH:13]=[C:14]([CH2:18][C:19]([C:26]2[CH:31]=[CH:32][C:23]([Cl:22])=[CH:24][CH:25]=2)=[O:21])[CH:15]=[CH:16][CH:17]=1 |f:0.1|
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Name
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|
Quantity
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117 mL
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Type
|
reactant
|
Smiles
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C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
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Name
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|
Quantity
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10 g
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Type
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reactant
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Smiles
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ClC=1C=C(C=CC1)CC(=O)O
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Name
|
|
Quantity
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58 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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10 g
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Type
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reactant
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Smiles
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ClC1=CC=C(C(=O)OC)C=C1
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Name
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Quantity
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35 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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After stirring at −78° C. for 40 minutes
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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STIRRING
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Details
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The reaction was stirred at −78° C. for 3 hours
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Duration
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3 h
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Type
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TEMPERATURE
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Details
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to warm to 25° C
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Type
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WAIT
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Details
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After two hours at 25° C.
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Duration
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2 h
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Type
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CUSTOM
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Details
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the reaction was quenched with saturated aqueous ammonium chloride solution
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Type
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CUSTOM
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Details
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most of the tetrahydrofuran was removed under reduced pressure
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Type
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EXTRACTION
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Details
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The residue was extracted with ethyl acetate (2×100 mL)
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Type
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WASH
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Details
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The combined organic layers were washed with saturated sodium chloride solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
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Details
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the filtrate was concentrated
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Type
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CUSTOM
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Details
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The product was recrystallized from ether/pentane
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Reaction Time |
40 min |
Name
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|
Type
|
product
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Smiles
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ClC=1C=C(C=CC1)CC(=O)C1=CC=C(C=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |